
|A-Conotoxin Rg1A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Conotoxin RgIA is a peptide derived from the venom of the marine snail Conus regius. This compound is known for its ability to specifically bind to the α9α10 nicotinic acetylcholine receptor, making it a valuable tool in scientific research, particularly in the study of pain and neurological disorders .
Méthodes De Préparation
The synthesis of A-Conotoxin RgIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using activating agents such as HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Analyse Des Réactions Chimiques
A-Conotoxin RgIA undergoes several types of chemical reactions:
Oxidation: The formation of disulfide bonds between cysteine residues is crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties. .
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like DTT. The major products formed are typically the oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Applications De Recherche Scientifique
A-Conotoxin RgIA has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the function of nicotinic acetylcholine receptors, particularly the α9α10 subtype.
Medicine: A-Conotoxin RgIA has shown promise in pain management by blocking specific receptors involved in pain signaling
Mécanisme D'action
A-Conotoxin RgIA exerts its effects by binding to the α9α10 nicotinic acetylcholine receptor. This binding inhibits the receptor’s activity, which in turn affects the transmission of pain signals in the nervous system. The peptide’s interaction with the receptor involves specific amino acid residues that form hydrogen bonds and other interactions with the receptor’s binding site .
Comparaison Avec Des Composés Similaires
A-Conotoxin RgIA is part of a larger family of conotoxins, which are peptides derived from cone snail venom. Similar compounds include:
A-Conotoxin Vc1.1: Another peptide that targets nicotinic acetylcholine receptors but has a different receptor subtype specificity.
A-Conotoxin ImI: Known for its ability to inhibit α7 nicotinic acetylcholine receptors.
A-Conotoxin PeIA: A potent inhibitor of human α9α10 nicotinic acetylcholine receptors, similar to A-Conotoxin RgIA but with different amino acid substitutions
A-Conotoxin RgIA is unique in its high specificity for the α9α10 nicotinic acetylcholine receptor, making it particularly valuable for research into pain mechanisms and potential therapeutic applications.
Propriétés
Formule moléculaire |
C59H95N25O18S4 |
|---|---|
Poids moléculaire |
1570.8 g/mol |
Nom IUPAC |
(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
XLQOVPAFVSHLGV-VFWMWCIBSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
SMILES canonique |
C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)

![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)



![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)




